molecular formula C11H15BrO B7807903 1-Bromo-2-(isopentyloxy)benzene CAS No. 54514-32-8

1-Bromo-2-(isopentyloxy)benzene

Cat. No.: B7807903
CAS No.: 54514-32-8
M. Wt: 243.14 g/mol
InChI Key: ALTUOVIARLDENN-UHFFFAOYSA-N
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Description

1-Bromo-2-(isopentyloxy)benzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromine atom and an isopentyloxy group are substituted at the 1 and 2 positions, respectively. This compound is used primarily in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(isopentyloxy)benzene can be synthesized through various methods. One common method involves the bromination of 2-(isopentyloxy)benzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(isopentyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide (NaOCH3) can yield 2-(isopentyloxy)anisole.

    Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

1-Bromo-2-(isopentyloxy)benzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

    Pharmaceutical Research: It can be used in the synthesis of potential drug candidates.

    Chemical Biology: It is used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(isopentyloxy)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and another aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopentyloxy group.

    1-Bromo-2-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopentyloxy group.

    1-Bromo-2-propoxybenzene: Similar structure but with a propoxy group instead of an isopentyloxy group.

Uniqueness

1-Bromo-2-(isopentyloxy)benzene is unique due to the presence of the isopentyloxy group, which can impart different chemical and physical properties compared to other alkoxy-substituted benzene derivatives. This uniqueness can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTUOVIARLDENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300045
Record name 1-Bromo-2-(3-methylbutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54514-32-8
Record name 1-Bromo-2-(3-methylbutoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54514-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(3-methylbutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL of round-bottom flask was charged with 2-bromophenol (43 g, 0.25 mol), 1-bromo-3-methylbutane (41 mL, 0.325 mol), acetonitrile (200 mL) and potassium carbonate (52 g). The reaction mixture was heated to 80° C. with stirring overnight. The reaction was cooled and filtered, and washed with acetonitrile. The filtrate was concentrated in vacuo. Vacuum distillation of the residue yielded 1-bromo-2-(isopentyloxy)benzene (83-86° C., 56 g, 93% yield).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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